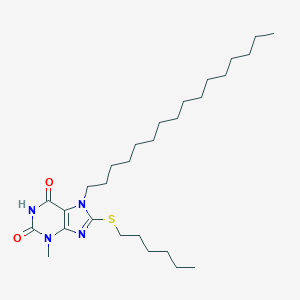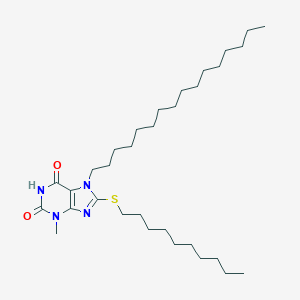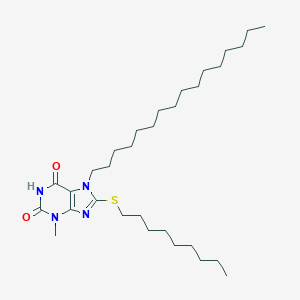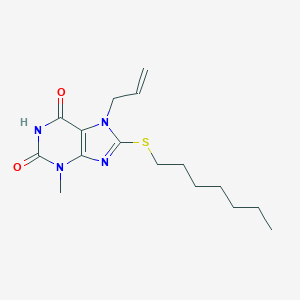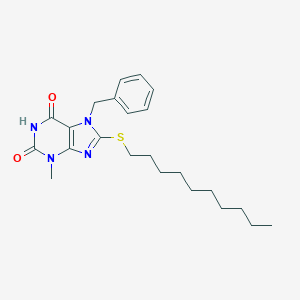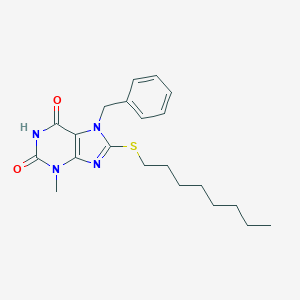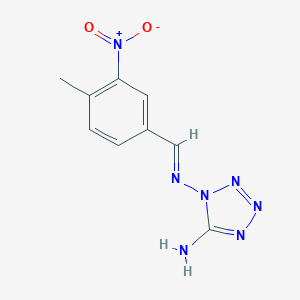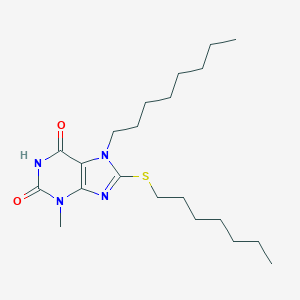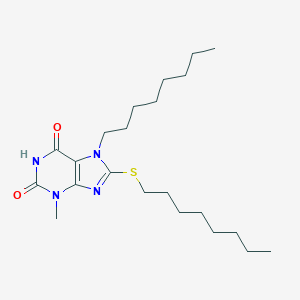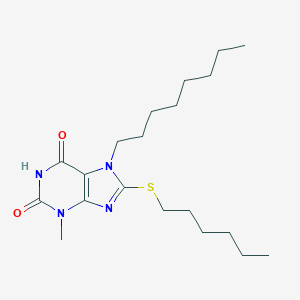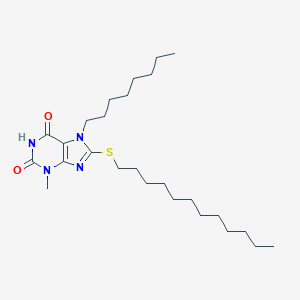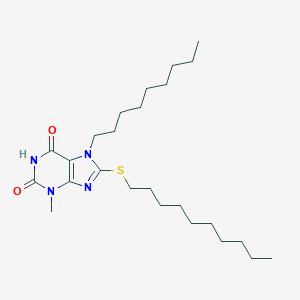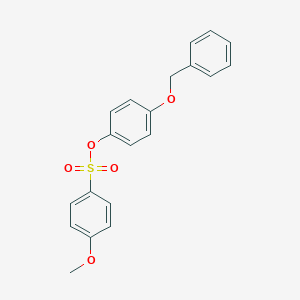
4-(Benciloxi)fenil 4-metoxibencenosulfonato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate is a chemical compound with the molecular formula C20H18O5S . It has an average mass of 370.419 Da and a monoisotopic mass of 370.087494 Da .
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate consists of a benzyloxyphenyl group attached to a methoxybenzenesulfonate group . The exact 3D structure can be determined using computational methods or experimental techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate has a density of 1.2±0.1 g/cm3, a boiling point of 520.8±50.0 °C at 760 mmHg, and a flash point of 268.8±30.1 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its ACD/LogP is 5.18 .Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory and cancer pathways. This inhibition leads to a decrease in the production of pro-inflammatory and pro-cancer molecules, thereby reducing inflammation and cancer growth.
Biochemical and Physiological Effects:
In preclinical studies, 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function. Additionally, it has been shown to have a low toxicity profile, making it a potential drug candidate for clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate in lab experiments is its low toxicity profile. This makes it a safe compound to use in preclinical studies. Additionally, its potential applications in the treatment of various diseases make it an attractive compound for scientific research. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to optimize the synthesis method to reduce the cost of the compound, making it more accessible for scientific research. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate involves the reaction of 4-hydroxybenzenesulfonic acid with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with 4-methoxyphenol to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
Agroquímicos y Plaguicidas
Los grupos fenilo y metoxi contribuyen a la lipofilia y estabilidad del compuesto. Los investigadores exploran su potencial como un andamiaje para el diseño de nuevos agroquímicos, herbicidas o insecticidas. Al introducir grupos funcionales específicos, pueden adaptar su actividad contra plagas o patógenos al mismo tiempo que minimizan el impacto ambiental.
En resumen, el 4-(Benciloxi)fenil 4-metoxibencenosulfonato juega un papel crucial en la química sintética, la ciencia de los materiales y la investigación farmacéutica. Sus diversas aplicaciones destacan su versatilidad y su posible impacto en varios campos científicos . ¡Si necesitas más detalles o tienes alguna otra pregunta, no dudes en preguntar!
Propiedades
IUPAC Name |
(4-phenylmethoxyphenyl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5S/c1-23-17-11-13-20(14-12-17)26(21,22)25-19-9-7-18(8-10-19)24-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKWRWAZHUDFRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-chloroethyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B403562.png)
